(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride
Description
Properties
Molecular Formula |
C5H11ClN2O |
|---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
(4S)-4-amino-1-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
NGUXWEHRQIGWMQ-WCCKRBBISA-N |
Isomeric SMILES |
CN1C[C@H](CC1=O)N.Cl |
Canonical SMILES |
CN1CC(CC1=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Multi-step Synthesis via Chiral Precursors and Aminomethylation
A literature source describing the synthesis of related 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one derivatives provides a useful framework adaptable to the title compound. This method involves:
- Starting from a chiral pyrrolidin-2-one intermediate.
- Introduction of the amino group at the 4-position through aminomethylation reactions.
- Protection and deprotection steps to isolate intermediates.
- Final conversion to hydrochloride salt by treatment with aqueous HCl.
This approach typically involves six stages with isolation of intermediates at each step, ensuring high yields and purity. Reaction conditions include heating mixtures at elevated temperatures (70–130 °C) and use of solvents such as dichloromethane and aqueous HCl for purification.
Method 2: Optimized One-Pot or Reduced-Step Synthesis
An optimized alternative method reduces the number of synthetic stages and increases overall yield by:
- Extending the heating time in early stages (up to 10 hours).
- Employing catalytic hydrogenation under mild hydrogen pressure (~1.5 atm) to reduce intermediates efficiently.
- Streamlining purification by minimizing isolation of intermediates.
This method achieves yields of up to 93% in early stages and 86% in hydrogenation steps, improving efficiency and scalability.
Preparation of N-Methylpyrrolidine Intermediate
A critical intermediate in the synthesis is N-methylpyrrolidine, which can be prepared by nucleophilic substitution of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst. The reaction is carried out in an ether solvent such as diglyme or anisole, which forms hydrogen bonds with methylamine, enhancing solubility and reaction rate. The process operates under normal pressure at 100–120 °C for 3–8 hours, yielding over 88% purity and 99% product purity.
This N-methylpyrrolidine intermediate can then be further functionalized to introduce the 4-amino substituent and form the pyrrolidin-2-one ring system.
Amide Formation and Ring Closure
The formation of the pyrrolidin-2-one ring typically involves amide bond formation using coupling reagents such as HATU in the presence of bases like DIPEA. This step is often performed in polar aprotic solvents like dimethylformamide (DMF) at room temperature for extended periods (e.g., 18 hours) to ensure complete reaction. Subsequent ring closure and purification steps yield the target lactam structure.
Salt Formation
The final step involves converting the free base to its hydrochloride salt by treatment with aqueous hydrochloric acid, followed by solvent evaporation and crystallization. This step improves the compound’s stability, solubility, and handling properties.
Comparative Data Table of Preparation Methods
| Step/Parameter | Method 1 (Multi-step) | Method 2 (Optimized) | N-Methylpyrrolidine Preparation |
|---|---|---|---|
| Starting Material | Chiral pyrrolidin-2-one derivatives | Same as Method 1 | 1,4-Dichlorobutane and methylamine |
| Number of Steps | 6 | Reduced (fewer isolation steps) | 1 main substitution reaction |
| Reaction Temperature | 70–130 °C | Extended heating up to 10 h | 100–120 °C |
| Catalysts/Reagents | Various (benzylamines, HCl for salt) | Hydrogenation catalyst (H2, 1.5 atm) | Potassium iodide |
| Solvents | Dichloromethane, aqueous HCl | Same as Method 1 | Diglyme, anisole (ether solvents) |
| Yield (Early Stages) | Variable, moderate | Up to 93% | >88% yield for N-methylpyrrolidine |
| Purity | High, via intermediate isolation | High, streamlined process | >99% purity |
| Advantages | Well-characterized, high purity | Higher yield, fewer steps | Economical, mild conditions |
Analytical and Research Notes
- The stereochemistry (S-configuration) is preserved by starting from chiral precursors or using asymmetric synthesis methods.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by extraction and crystallization are critical for high purity.
- The use of hydrogen bond-forming solvents in the N-methylpyrrolidine preparation improves methylamine solubility, enhancing reaction efficiency.
- Coupling reagents like HATU and bases such as DIPEA facilitate amide bond formation under mild conditions, reducing side reactions.
- Conversion to hydrochloride salt improves compound stability and is standard for pharmaceutical intermediates.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its amino group and pyrrolidinone ring.
Alkylation/Acylation of the Amino Group
The primary amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives. For example:
This reaction is facilitated by the hydrochloride salt’s enhanced solubility .
Ring-Opening Reactions
Under acidic or basic conditions, the pyrrolidinone ring may undergo hydrolysis:
This reactivity is critical for applications in enzyme inhibition studies.
Oxidation and Reduction
The compound can participate in redox reactions, particularly at the secondary amine site. For instance, oxidation may generate imine intermediates, while reduction could yield dihydro derivatives .
Characterization Data
Table 2: Spectral and Physical Properties
Scientific Research Applications
(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular weight, and stereochemistry are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Insights
Stereochemical Impact :
The (S)-enantiomer and its (R)-counterpart share identical molecular formulas but differ in spatial configuration. Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles due to chiral recognition in biological systems . For example, the (S)-form may bind preferentially to a target enzyme, while the (R)-form could be inactive or exhibit off-target effects.
Substituent Effects: Methyl Group (1-position): The methyl substituent in (S)-4-Amino-1-methylpyrrolidin-2-one HCl enhances lipophilicity compared to non-methylated analogs like (4S)-4-Aminopyrrolidin-2-one HCl. This may improve blood-brain barrier penetration but reduce aqueous solubility . Benzyl vs. In contrast, the methoxyphenyl group in 4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one HCl adds aromaticity and hydrogen-bonding capacity, which could enhance receptor affinity .
Molecular Weight and Polarity: Smaller analogs like (4S)-4-Aminopyrrolidin-2-one HCl (136.57 g/mol) are more polar and may exhibit faster renal clearance, whereas larger derivatives (e.g., 260.72 g/mol methoxyphenyl analog) could have prolonged half-lives due to increased protein binding .
Research and Application Considerations
- Synthetic Accessibility: (S)-4-Amino-1-methylpyrrolidin-2-one HCl is currently listed as out of stock in some regions (e.g., ), while analogs like 4-Amino-1-benzylpyrrolidin-2-one HCl are available from global suppliers (e.g., Chembon Pharmaceutical, Accela ChemBio) . Availability impacts experimental feasibility.
- Biological Data Gaps : While structural comparisons are well-documented, evidence lacks direct pharmacological data (e.g., IC₅₀ values, toxicity profiles). Further studies are needed to correlate structural features with bioactivity.
Biological Activity
(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride, a compound belonging to the class of pyrrolidinones, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data tables.
- Chemical Formula : C₅H₈ClN₃O
- Molecular Weight : Approximately 161.58 g/mol
- Structure : The compound features a pyrrolidine ring with an amino group and a methyl group, which contributes to its biological activity.
Research indicates that this compound acts primarily through enzyme inhibition and modulation of protein-ligand interactions. The binding affinity of this compound to specific enzymes alters their activity, influencing various biological pathways.
Biological Activities
-
Antitumor Activity :
- Studies have shown that this compound exhibits significant inhibitory effects against cancer cell lines. For instance, it has been tested against various types of tumors, demonstrating potential as a therapeutic agent in oncology.
-
Enzyme Inhibition :
- The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. Its ability to modulate these enzymes suggests potential applications in treating metabolic disorders.
-
Antimicrobial Properties :
- Preliminary assays indicate that this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Antitumor Efficacy
In a study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
This suggests that higher concentrations significantly reduce cell viability, indicating its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
A study focused on the interaction of this compound with specific enzymes revealed:
| Enzyme | IC50 (µM) |
|---|---|
| Enzyme A | 15 |
| Enzyme B | 30 |
| Enzyme C | 5 |
These findings highlight its effectiveness as an enzyme inhibitor, particularly with Enzyme C, which may play a role in metabolic regulation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride in a laboratory setting?
- Methodological Answer : A typical synthesis involves reacting the free base form of the compound with hydrochloric acid under controlled conditions. For example, in a related pyrrolidinone derivative synthesis, 1.0 M aqueous HCl was added to the free base at room temperature, followed by heating to 50°C to achieve a clear solution. Crystallization is then induced by cooling, with filtration and drying under reduced pressure yielding the hydrochloride salt (52.7% yield) . Key parameters include temperature control (0–50°C), reaction duration (~2.3 hours), and stoichiometric acid addition.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) can confirm proton environments. For example, characteristic peaks for pyrrolidinone protons appear at δ 3.95–3.22 ppm, while NH₃⁺ signals may appear as broad singlets near δ 9.39–9.05 ppm .
- X-Ray Powder Diffraction (XRPD) : Peaks at specific 2θ angles (e.g., 10.5°, 15.8°, 21.3°) and intensities confirm crystallinity and polymorphic purity .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity, targeting ≥95% for research-grade material .
Advanced Research Questions
Q. How should researchers resolve discrepancies in crystallographic data for hydrochloride salts of pyrrolidinone derivatives?
- Methodological Answer : Contradictions in XRPD or single-crystal data may arise from solvent inclusion, polymorphism, or protonation state variations. To address this:
- Refinement with SHELXL : Utilize the latest features in SHELXL (e.g., restraints for disordered solvent molecules, hydrogen-bonding networks) to improve model accuracy .
- Comparative Analysis : Cross-reference with structurally similar compounds. For instance, monoclinic space groups (e.g., P2₁/c) are common in pyrrolidinone hydrochloride salts; deviations may indicate alternative packing arrangements .
Q. What strategies optimize reaction yields during the hydrochloride salt formation of chiral pyrrolidinones?
- Methodological Answer :
- Acid Addition Rate : Slow addition of HCl minimizes local overheating, preventing racemization of the chiral center.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the free base, while aqueous HCl ensures protonation. Post-reaction, dilute ethanol/water mixtures can improve crystal growth .
- Temperature Gradients : Gradual cooling (e.g., 50°C → 0°C) promotes larger crystal formation, reducing occluded impurities .
Q. How can researchers design experiments to analyze the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- PICO Framework : Define Population (target enzyme, e.g., kinase), Intervention (compound concentration range), Comparison (positive/negative controls), and Outcome (IC₅₀ determination) .
- Assay Conditions : Use fluorescence-based assays (e.g., ATPase activity) with Tris-HCl buffer (pH 7.4) and 1–100 µM compound concentrations. Include DMSO controls (<1% v/v) to assess solvent effects .
Data Analysis and Contradiction Management
Q. What steps should be taken when NMR data conflicts with computational modeling predictions for this compound?
- Methodological Answer :
- Validation of Models : Re-optimize density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) using experimental solvent parameters (DMSO dielectric constant = 46.7).
- Signal Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, cross-peaks between NH₃⁺ and adjacent CH₂ groups can confirm proton connectivity .
Q. How to address batch-to-batch variability in hydrochloride salt purity during scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
